

Spectroscopic Profile of Diaminoguanidine Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diaminoguanidine*

Cat. No.: *B1197381*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **diaminoguanidine** hydrochloride (CAS No: 36062-19-8). The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental protocols, and data interpretation.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **diaminoguanidine** hydrochloride, a compound of interest in various chemical and pharmaceutical research areas.

Infrared (IR) Spectroscopy

The infrared spectrum of **diaminoguanidine** hydrochloride exhibits characteristic absorptions corresponding to its functional groups. The data presented is a composite of typical values for similar structures and available spectral information.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Strong, Broad	N-H stretching (amine and imine groups)
~1650	Strong	C=N stretching (guanidinium group)
1600-1550	Medium	N-H bending (amine groups)
~1100	Medium	C-N stretching

Table 1: Key Infrared Absorption Bands for **Diaminoguanidine** Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **diaminoguanidine** hydrochloride was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0	Broad Singlet	4H	-NH ₂ protons
~6.5	Broad Singlet	3H	=NH and -NH- protons

Table 2: ¹H NMR Spectral Data for **Diaminoguanidine** Hydrochloride in DMSO-d₆.

1.2.2. ¹³C NMR Spectroscopy

Due to the limited availability of experimental ¹³C NMR data, the following chemical shifts are predicted based on computational models. The spectrum is expected to show a single resonance for the central carbon atom of the guanidinium group.

Predicted Chemical Shift (ppm)	Assignment
~160	C=N (Guanidinium carbon)

Table 3: Predicted ^{13}C NMR Spectral Data for **Diaminoguanidine** Hydrochloride.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a suitable technique for the analysis of **diaminoguanidine** hydrochloride.

m/z (amu)	Ion Formation
90.07	$[\text{M}+\text{H}]^+$ (Protonated molecule)
112.06	$[\text{M}+\text{Na}]^+$ (Sodium adduct)

Table 4: Expected Molecular Ions in Positive-Ion ESI-MS of **Diaminoguanidine** Hydrochloride.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **diaminoguanidine** hydrochloride.

Method: Attenuated Total Reflectance (ATR)

- Instrument: A Fourier-transform infrared spectrometer equipped with a diamond ATR accessory.
- Sample Preparation: Due to the hygroscopic nature of **diaminoguanidine** hydrochloride, handle the sample in a low-humidity environment (e.g., a glove box) if possible. Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternatively, the KBr pellet method can be used, which involves mixing the sample with dry potassium bromide powder and pressing it into a thin, transparent disk[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra of **diaminoguanidine** hydrochloride.

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **diaminoguanidine** hydrochloride.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). DMSO-d_6 is a suitable solvent for this polar compound[2].
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

- Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
- ¹³C NMR Data Acquisition:
 - Switch the probe to the ¹³C nucleus frequency.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be necessary due to the low natural abundance of ¹³C and potential long relaxation times.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of **diaminoguanidine** hydrochloride and study its fragmentation.

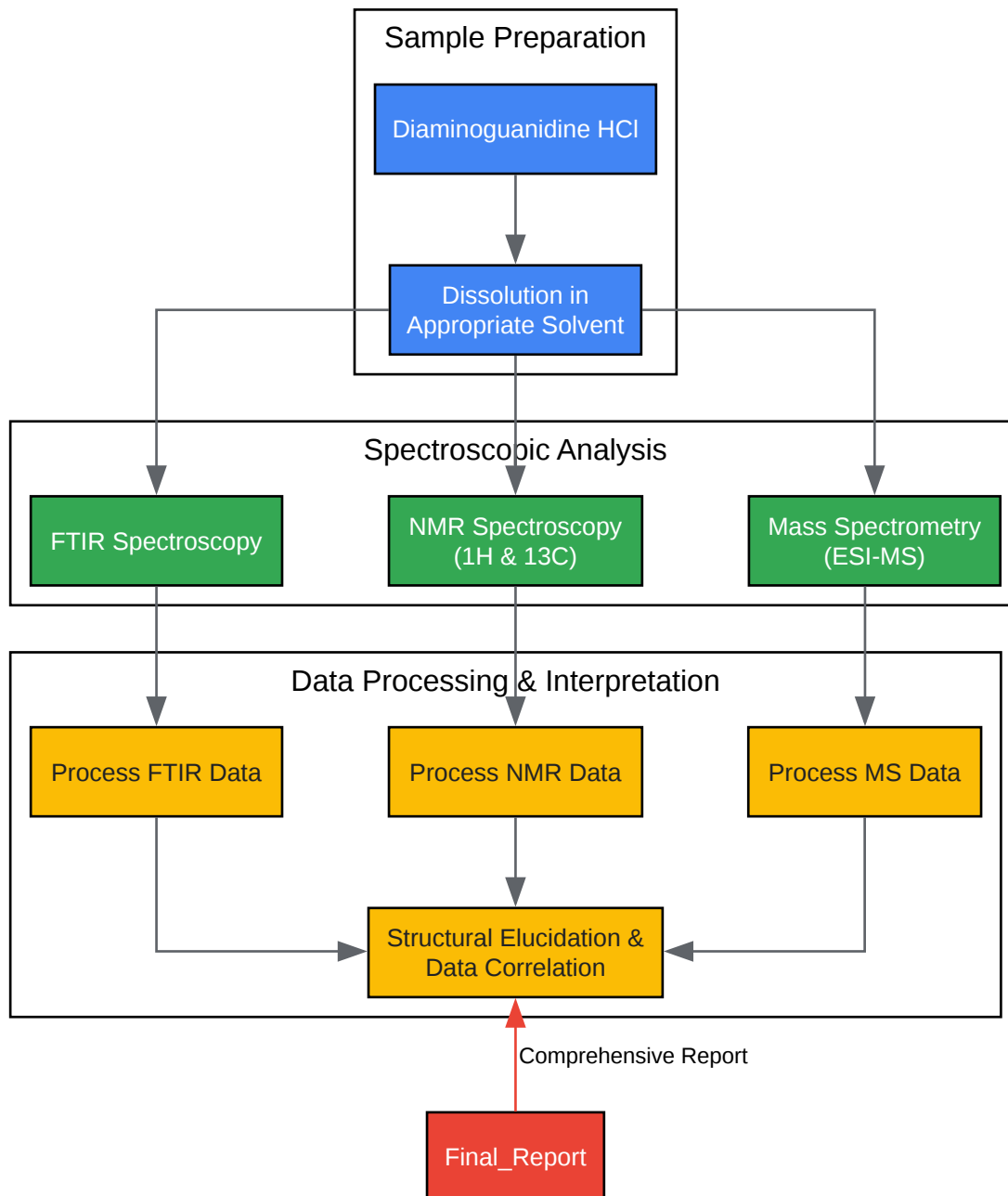
- Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
- Sample Preparation:
 - Prepare a dilute solution of **diaminoguanidine** hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent system such as a mixture of methanol and water. The addition of a small amount of formic acid can aid in protonation.
- Data Acquisition (MS):
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Operate the mass spectrometer in positive ion mode.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

- Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-200 amu).
- Data Acquisition (MS/MS for Fragmentation Analysis):
 - Select the protonated molecule ($[M+H]^+$ at m/z 90.07) as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
 - Vary the collision energy to observe the formation of different fragment ions.
 - Acquire the product ion spectrum.

Visualizations

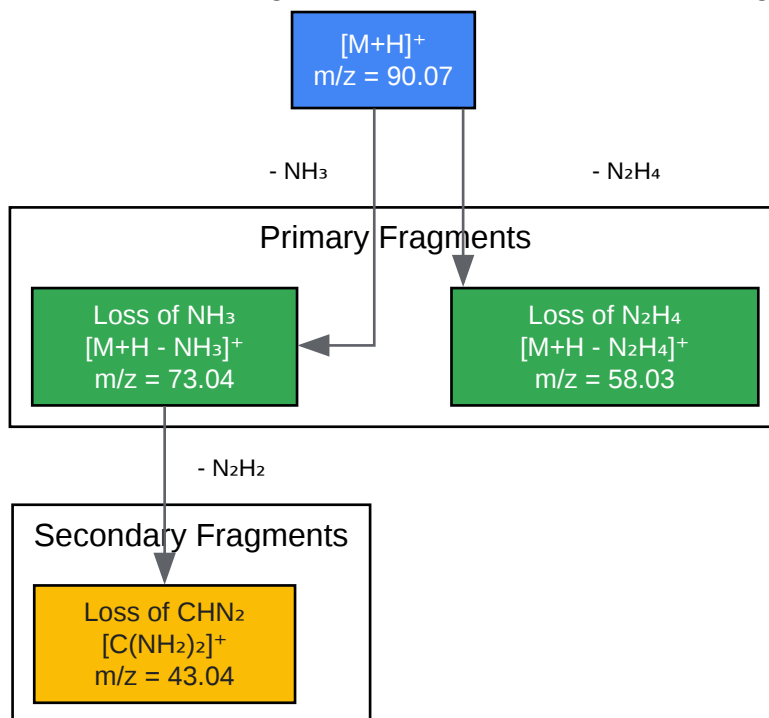
The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of **diaminoguanidine** hydrochloride.

Spectroscopic Characterization Workflow

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Caption: Workflow for Spectroscopic Characterization.

Proposed ESI-MS/MS Fragmentation of Protonated Diaminoguanidine



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Caption: Proposed ESI-MS/MS Fragmentation Pathway.

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References

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